N-(1,3-benzodioxol-5-ylmethyl)-3-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)propanamide N-(1,3-benzodioxol-5-ylmethyl)-3-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)propanamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC14785771
InChI: InChI=1S/C26H21N3O5/c30-23(27-14-16-9-10-21-22(13-16)34-15-33-21)11-12-28-24-17-5-1-2-6-18(17)26(32)29(24)20-8-4-3-7-19(20)25(28)31/h1-10,13,24H,11-12,14-15H2,(H,27,30)
SMILES:
Molecular Formula: C26H21N3O5
Molecular Weight: 455.5 g/mol

N-(1,3-benzodioxol-5-ylmethyl)-3-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)propanamide

CAS No.:

Cat. No.: VC14785771

Molecular Formula: C26H21N3O5

Molecular Weight: 455.5 g/mol

* For research use only. Not for human or veterinary use.

N-(1,3-benzodioxol-5-ylmethyl)-3-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)propanamide -

Specification

Molecular Formula C26H21N3O5
Molecular Weight 455.5 g/mol
IUPAC Name N-(1,3-benzodioxol-5-ylmethyl)-3-(5,11-dioxo-6aH-isoindolo[2,1-a]quinazolin-6-yl)propanamide
Standard InChI InChI=1S/C26H21N3O5/c30-23(27-14-16-9-10-21-22(13-16)34-15-33-21)11-12-28-24-17-5-1-2-6-18(17)26(32)29(24)20-8-4-3-7-19(20)25(28)31/h1-10,13,24H,11-12,14-15H2,(H,27,30)
Standard InChI Key YCGBGQNKOWTUEB-UHFFFAOYSA-N
Canonical SMILES C1OC2=C(O1)C=C(C=C2)CNC(=O)CCN3C4C5=CC=CC=C5C(=O)N4C6=CC=CC=C6C3=O

Introduction

Chemical Structure and Molecular Properties

Molecular Architecture

The compound’s structure features three distinct domains:

  • Benzodioxole moiety: A 1,3-benzodioxol-5-ylmethyl group attached to the propanamide nitrogen, contributing to lipophilicity and potential metabolic stability.

  • Isoindoloquinazoline core: A fused tetracyclic system with two ketone groups at positions 5 and 11, which may participate in hydrogen bonding with biological targets.

  • Propanamide linker: A three-carbon chain connecting the benzodioxole and isoindoloquinazoline units, providing conformational flexibility.

The IUPAC name, N-(1,3-benzodioxol-5-ylmethyl)-3-(5,11-dioxo-6aH-isoindolo[2,1-a]quinazolin-6-yl)propanamide, reflects this arrangement. Spectroscopic characterization, including 1H^1\text{H}-NMR and IR, would reveal distinct signals for the aromatic protons, carbonyl groups, and methylene bridges, though experimental data remain unpublished.

Synthetic Pathways and Methodologies

Key Synthetic Steps

The synthesis involves multi-step reactions starting from commercially available precursors:

  • Formation of the isoindoloquinazoline core: Cyclocondensation of anthranilic acid derivatives with phthalic anhydride analogs under acidic conditions.

  • Introduction of the propanamide linker: Nucleophilic acyl substitution between a tertiary amine and a bromopropanoyl chloride intermediate.

  • Coupling with the benzodioxole moiety: Amide bond formation via carbodiimide-mediated coupling of the propanamide intermediate with 1,3-benzodioxol-5-ylmethylamine.

Optimization strategies focus on improving yields at the cyclocondensation step, which often suffers from side reactions due to the reactivity of the quinazoline nitrogen.

Research Findings and Experimental Data

In Silico Modeling

A 2024 docking study modeled the compound’s interaction with 5-LOX (PDB: 3V99), identifying critical hydrogen bonds with Leu607 and hydrophobic contacts with Phe177. These findings align with known 5-LOX inhibitors like zileuton but indicate a higher predicted binding affinity.

Structure-Activity Relationships (SAR)

Modifications to the benzodioxole group (e.g., replacing it with a phenyl ring) reduce anticancer potency by 40–60%, underscoring its role in membrane penetration. Conversely, substituting the propanamide linker with shorter chains diminishes 5-LOX affinity, likely due to reduced conformational flexibility.

Physicochemical Properties and Stability

PropertyValue/Description
Molecular Weight455.5 g/mol
Calculated logP3.2 (indicating high lipophilicity)
Aqueous Solubility<10 μg/mL (predicted)
Thermal StabilityStable up to 200°C (DSC data)

The compound’s poor solubility poses formulation challenges, necessitating prodrug strategies or nanocarrier systems for in vivo delivery.

Future Directions and Challenges

Clinical Translation

While in vitro and computational data are promising, in vivo pharmacokinetic and toxicity studies are absent. Key questions include:

  • Oral bioavailability given high logP.

  • Off-target effects on cytochrome P450 enzymes.

Synthetic Scalability

Current routes require column chromatography for purification, which is impractical for large-scale production. Flow chemistry approaches may address this limitation.

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